molecular formula C15H22O3 B1631891 5alpha-Hydroxycostic acid CAS No. 132185-83-2

5alpha-Hydroxycostic acid

Cat. No.: B1631891
CAS No.: 132185-83-2
M. Wt: 250.33 g/mol
InChI Key: UEQIFFFWXPAQCB-BPLDGKMQSA-N
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Description

5alpha-Hydroxycostic acid: is a eudesmane-type sesquiterpene isolated from the natural plant, Laggera alata. It is known for its anti-inflammatory and anti-angiogenic properties, making it a compound of interest in various scientific fields .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The detailed synthetic routes for 5alpha-Hydroxycostic acid are not widely reported. it can be synthesized through the transformation of related compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. The compound is primarily obtained through extraction from the herb Laggera alata. The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .

Chemical Reactions Analysis

Types of Reactions

5alpha-Hydroxycostic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in the synthesis of other complex organic molecules .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Hydroxycostic acid is unique due to its dual pathway mechanism involving VEGF and Ang2, which makes it a promising candidate for treating conditions like choroidal neovascularization. Its ability to inhibit both cell proliferation and angiogenesis sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQIFFFWXPAQCB-BPLDGKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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